Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features an indole moiety, a thiophene ring, and an ester functional group
Properties
IUPAC Name |
ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-20(25)18-12(2)13(3)27-19(18)21-17(24)10-22-9-14(11-23)15-7-5-6-8-16(15)22/h5-9,11H,4,10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMUTDOKURNKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Thiophene Ring Formation: The thiophene ring is formed via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the formyl group to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the formyl group.
Substitution: Halogenated indole and thiophene derivatives.
Scientific Research Applications
Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies exploring the biological activity of indole and thiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity.
Pathways Involved: It could influence signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features but different functional groups.
2-Acetylthiophene: A simpler thiophene derivative that lacks the indole moiety.
Uniqueness
Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of an indole moiety and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
